

Hybridaphniphylline A: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Hybridaphniphylline A

Cat. No.: B15593656

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An In-depth Guide to the Physicochemical Properties and Biological Context of a Complex Daphniphyllum Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hybridaphniphylline A is a structurally intricate natural product belonging to the diverse family of Daphniphyllum alkaloids. Isolated from *Daphniphyllum longeracemosum*, this molecule represents a unique hybrid structure, suggesting a fascinating biosynthetic origin. This technical guide provides a concise summary of the known physicochemical properties of **Hybridaphniphylline A**. Due to the limited public data on its specific biological activities, this document also presents relevant data from closely related Daphniphyllum alkaloids to offer a contextual understanding of its potential bioactivity. A representative experimental protocol for assessing cytotoxicity, a common activity for this class of compounds, is also detailed.

Physicochemical Properties of Hybridaphniphylline A

The fundamental molecular and physical characteristics of **Hybridaphniphylline A** are summarized below.

Property	Value	Source
CAS Number	1467083-07-3	[1]
Molecular Formula	C37H47NO11	[1]
Molecular Weight	681.77 g/mol	[1]
Appearance	Yellowish Powder	[1]
Purity	>95% (as commercially available)	[1]
Source Organism	Daphniphyllum longeracemosum	[2][3]

Biological Activity of Related Daphniphyllum Alkaloids

While specific biological data for **Hybridaphniphylline A** is not extensively available in the public domain, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.[2] Some members of this family have demonstrated notable anti-cancer and anti-HIV properties.[4]

The cytotoxic potential of several Daphniphyllum alkaloids against various cancer cell lines has been documented, as detailed in the table below. This information provides a valuable context for the potential, yet unconfirmed, bioactivity of **Hybridaphniphylline A**.

Compound	Cell Line(s)	IC50 Value	Source
Daphnezomine W	HeLa	16.0 µg/mL	[4][5]
Daphnioldhanol A	HeLa	31.9 µM	[1][2][6]
2-Deoxymacropodumine A	HeLa	~3.89 µM	[2]
Unnamed C-22-noryuzurimine-type alkaloid	P388, A549	3.0 µM, 0.6 µM	[7]
Daphnezomine P and Q derivative	HL-60, A-549, SMMC-7721, MCF-7, SW-480	15.9 - 23.2 µM	[8]
Dcalycinumine A	Nasopharyngeal carcinoma cells	Showed significant antitumor activities	[9]

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxic activity of a compound against a cancer cell line, such as HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is commonly employed to evaluate the bioactivity of novel natural products.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.

Materials:

- Test compound (e.g., a Daphniphyllum alkaloid)
- HeLa cells (or other suitable cancer cell line)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

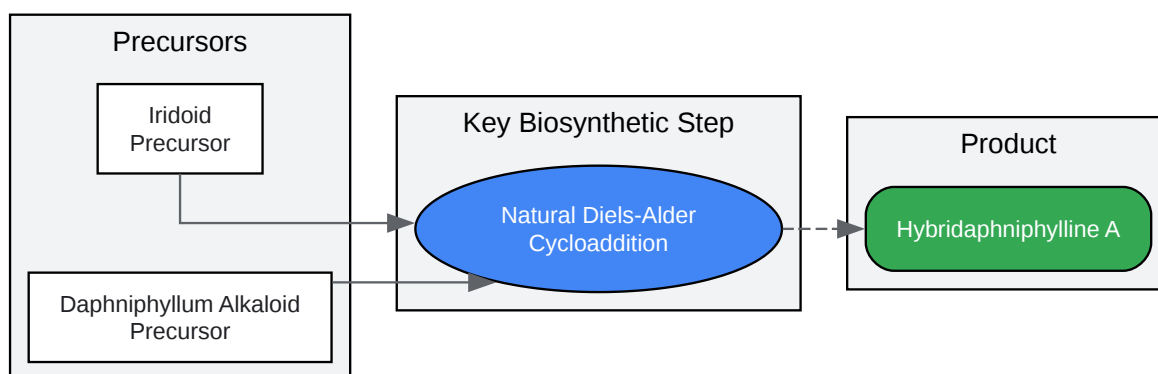
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- **Cell Seeding:** HeLa cells are harvested and seeded into 96-well plates at a density of approximately 5×10^3 cells per well in 100 μ L of complete DMEM. The plates are incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 μ L of the medium containing the various concentrations of the test compound. A control group receiving medium with DMSO (vehicle) only is also included.
- **Incubation:** The treated plates are incubated for 48 hours.
- **MTT Addition:** After the incubation period, 20 μ L of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** The medium is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing a Plausible Biosynthetic Relationship

The unique hybrid structure of **Hybridaphniphylline A**, containing both a Daphniphyllum alkaloid and an iridoid moiety, suggests a fascinating biosynthetic pathway. Researchers have proposed a natural Diels-Alder cycloaddition as a key step in its formation.^[3] The following diagram illustrates this proposed biosynthetic logic.



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